(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one
Description
This compound is a dihydropyranone derivative featuring a fused oxirane (epoxide) moiety. Its stereochemistry—(2S,3R) for the dihydropyranone core and (2S,3S) for the epoxide—plays a critical role in its physicochemical and biological properties.
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1 |
InChI Key |
RCAULRNMJFUWRP-DGCAKLBHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O |
Canonical SMILES |
CC1C(C=C(C(=O)O1)C2C(O2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration at each chiral center. For example, the synthesis might start with a chiral epoxide, which undergoes ring-opening reactions followed by cyclization to form the dihydropyran ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of biocatalysts or engineered microorganisms to achieve high yields and enantioselectivity. The process often involves multiple steps, including purification and isolation of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .
Scientific Research Applications
(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying stereochemical effects.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism by which (2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique stereochemistry. The pathways involved often include stereoselective binding and catalysis, leading to specific biological or chemical outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its stereochemical configuration and functional groups. Below is a detailed comparison with analogous molecules:
Aspyrone [(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one]
- Structural Differences: Aspyrone (CAS 17398-00-4) shares the same molecular formula (C₁₀H₁₄O₅) and core dihydropyranone-epoxide framework but differs in stereochemistry: (2R,3S) vs. (2S,3R) for the dihydropyranone ring .
- Biological Activity: Aspyrone is a known fungal metabolite with reported phytotoxic and antimicrobial properties. The stereochemical inversion in the target compound may alter its binding affinity to biological targets, though direct comparative data are lacking.
- Synthetic Accessibility : Both compounds likely require enantioselective synthesis due to their stereochemical complexity. Aspyrone has been isolated from Aspergillus spp., suggesting biosynthetic pathways involving epoxidation and cyclization .
Pyran-3,5-dicarbonitrile Derivatives
- Functional Implications : The nitrile groups enhance electrophilicity, making these derivatives more reactive in nucleophilic addition reactions compared to the target compound’s epoxide, which may undergo ring-opening under acidic or nucleophilic conditions .
Flavonoid-Oxime Derivatives
- Comparison: Flavonoid-oxime derivatives are larger and more polar due to glycosylation and phenolic groups, leading to higher water solubility. The target compound’s compact structure and epoxide group may confer better membrane permeability but lower solubility.
Data Table: Key Properties of Comparable Compounds
Research Findings and Gaps
- Stereochemical Impact : The (2S,3R) configuration of the target compound may confer distinct reactivity compared to Aspyrone’s (2R,3S) form, but experimental validation is needed.
- Synthetic Challenges: Enantioselective synthesis of the epoxide and dihydropyranone rings remains a hurdle, necessitating advanced catalytic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
